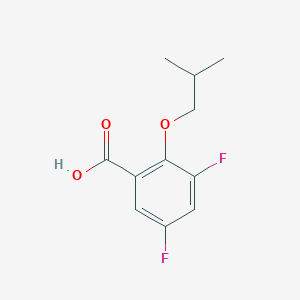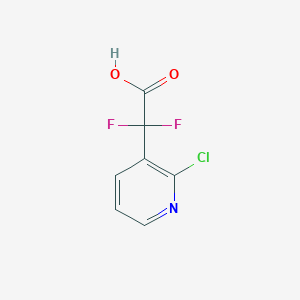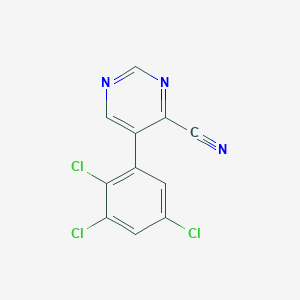
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds include:
4-(pyrrolidin-3-yl)benzonitrile derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other benzenesulfonamide derivatives: These compounds have variations in the amino and alkyl groups attached to the benzenesulfonamide core
The uniqueness of this compound lies in its specific combination of cyclopentylamino and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H29N3O2S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
4-[(cyclopentylamino)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-21-11-10-16(14-21)13-20-24(22,23)18-8-6-15(7-9-18)12-19-17-4-2-3-5-17/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |
Clé InChI |
WRHNFEVAEHACQU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)





![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)



![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

